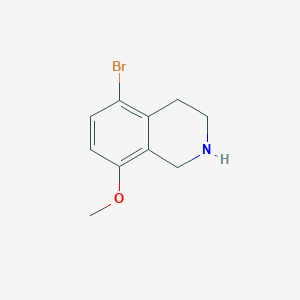

5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10/h2-3,12H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDMJMDZJNZACR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CNCCC2=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341779-07-4 | |

| Record name | 5-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 5 Bromo 8 Methoxy 1,2,3,4 Tetrahydroisoquinoline

Reactions at the Nitrogen Atom

The secondary amine at the N-2 position is a key site for functionalization, behaving as a typical secondary amine and readily undergoing alkylation and acylation reactions.

N-Alkylation and N-Acylation Reactions

The nucleophilic nitrogen atom of the tetrahydroisoquinoline ring can be functionalized through N-alkylation and N-acylation. N-alkylation is typically achieved by reacting the parent heterocycle with alkyl halides. acs.org Reductive amination, involving the reaction of a quinoline (B57606) with an aldehyde in the presence of a reducing agent, also serves as a method to produce N-alkylated tetrahydroquinolines. acs.org

N-acylation can be accomplished using various acylating agents such as acyl chlorides or acid anhydrides. organic-chemistry.org These reactions introduce an amide functionality, which can alter the electronic and steric properties of the molecule. For instance, N-acylbenzotriazoles are effective reagents for the acylation of secondary amines, leading to the formation of tertiary amides under mild conditions. organic-chemistry.org

Formation of Quaternary Ammonium (B1175870) Salts

Further alkylation of the tertiary amine resulting from N-alkylation, or direct exhaustive alkylation of the parent secondary amine, leads to the formation of quaternary ammonium salts. These salts are typically prepared by treating the tetrahydroisoquinoline derivative with an excess of an alkylating agent, such as an alkyl halide. For example, compounds structurally similar to 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline, such as 5-bromo-3,3-dimethyl-3,4-dihydroisoquinoline, have been shown to react with methyl bromoacetate (B1195939) in acetonitrile (B52724) to yield the corresponding quaternary ammonium bromide salt. acs.org This transformation introduces a permanent positive charge on the nitrogen atom, significantly altering the compound's physical and biological properties. beilstein-journals.org

Transformations on the Tetrahydroisoquinoline Ring System

The aromatic ring of this compound is equipped with two functional groups, the bromo and methoxy (B1213986) substituents, which are prime candidates for further chemical transformations.

Functional Group Interconversions of the Bromo Substituent

The bromo substituent at the C-5 position is particularly valuable as it serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. masterorganicchemistry.comnih.gov This reaction is widely used to synthesize biphenyl (B1667301) compounds and other complex architectures. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. acs.orgorganic-chemistry.org The reaction has become a cornerstone of modern synthetic chemistry for the construction of arylamines. researchgate.netorganic-chemistry.org The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination. organic-chemistry.org

Sonogashira Coupling: This cross-coupling reaction involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylalkyne. nih.gov The reaction is typically carried out under mild, basic conditions. nih.gov

Cyanation: The bromo group can be displaced by a cyanide group through palladium-catalyzed cyanation. This reaction introduces a nitrile functionality, which is a versatile precursor for other functional groups like carboxylic acids, amines, and amides. Various cyanide sources can be employed, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium ferrocyanide (K₄[Fe(CN)₆]), often requiring specific ligands and reaction conditions to prevent catalyst poisoning. acs.orgacs.orgacs.orgwikipedia.org

Below is a table summarizing typical conditions for these transformations on aryl bromides.

| Reaction | Catalyst / Ligand | Base | Cyanide Source | Solvent | Temperature |

| Suzuki Coupling | Pd(OAc)₂ / PCy₃ | K₃PO₄ | - | Dioxane/Water | 60-80 °C |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | - | Toluene | 100-110 °C |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | - | THF / DMF | Room Temp. |

| Cyanation | Pd₂(dba)₃ / t-Bu₃P | - | KCN | Acetonitrile | 50-80 °C |

| Cyanation | PdCl₂(dppf) | - | Zn(CN)₂ | DMF | 80-120 °C |

| Cyanation | Palladacycle / L1 | KOAc | K₄[Fe(CN)₆] | Dioxane/Water | 110 °C |

Modifications of the Methoxy Group

The methoxy group at the C-8 position is an aryl methyl ether, which can be cleaved to unveil the corresponding phenol (B47542). This transformation is most commonly achieved by treatment with strong Lewis acids, with boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) being a frequently used reagent for this purpose. acs.org The resulting phenol provides a new site for further functionalization, such as O-alkylation or conversion to esters or triflates.

Oxidative and Reductive Manipulations of the Ring System

Oxidation: The tetrahydroisoquinoline ring system can undergo oxidation to form either a 3,4-dihydroisoquinoline (B110456) or a fully aromatic isoquinolinium salt. Oxidation of N-alkyl-1,2,3,4-tetrahydroisoquinolines can lead to the formation of the corresponding N-alkyl-isoquinolinium ion. The specific outcome often depends on the choice of oxidizing agent and the substitution pattern on the nitrogen atom and the ring.

Reduction: While the heterocyclic ring is already in a reduced state, the aromatic benzene (B151609) ring can be further reduced. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can reduce aromatic rings to 1,4-cyclohexadienes. nih.gov For an electron-donating substituent like a methoxy group, the Birch reduction typically yields a product where the methoxy group is attached to one of the double bonds in the resulting diene. nih.gov

Formation of Complex Hybrid Structures and Conjugates of this compound

The functionalized scaffold of this compound (THIQ) serves as a versatile platform for the development of more complex molecular architectures. Through strategic chemical modifications, this core can be elaborated into sophisticated hybrid structures and conjugates, enabling its use in a variety of advanced research applications, particularly in the field of chemical biology and medicinal chemistry. The bromine atom at the 5-position and the secondary amine within the tetrahydroisoquinoline ring are key functional handles for derivatization, allowing for the attachment of linkers and the synthesis of dimeric or multimeric constructs.

Linker Chemistry for Bioconjugation Studies

While direct bioconjugation studies on this compound are not extensively detailed in the available literature, the principles of linker chemistry can be applied to this molecule based on established methodologies for similar tetrahydroisoquinoline derivatives. The primary points of attachment for linkers would be the secondary amine of the THIQ ring and the aromatic ring, potentially via displacement of the bromo group through cross-coupling reactions.

The secondary amine can be readily functionalized through standard N-alkylation or acylation reactions. This allows for the introduction of a wide variety of linkers possessing different functionalities, such as terminal carboxylic acids, amines, or azides, which can then be used for subsequent conjugation to biomolecules. For instance, a linker with a terminal carboxylic acid could be coupled to the secondary amine of this compound via an amide bond formation.

In a representative synthetic approach, the secondary amine of a tetrahydroisoquinoline derivative can be reacted with a bifunctional linker. An example from related studies involves the reductive amination of a THIQ derivative with a formyl-substituted linker precursor, which is subsequently reduced to afford the amine. This amine can then undergo acid-amine coupling with various carboxylic acids to introduce further diversity.

The bromo-substituent on the aromatic ring offers another strategic site for linker attachment, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira coupling. This approach allows for the introduction of carbon-based linkers, which can provide rigidity or specific spatial orientations to the conjugate.

Table 1: Potential Linker Attachment Strategies for this compound

| Attachment Point | Reaction Type | Linker Functional Group | Potential Application |

| Secondary Amine | N-Alkylation | Halide, Tosylate | Introduction of alkyl chains |

| Secondary Amine | Acylation | Carboxylic Acid, Acyl Chloride | Formation of stable amide bonds |

| Secondary Amine | Reductive Amination | Aldehyde, Ketone | Formation of a new C-N bond |

| 5-Bromo Position | Suzuki Coupling | Boronic Acid/Ester | Carbon-carbon bond formation for rigid linkers |

| 5-Bromo Position | Sonogashira Coupling | Terminal Alkyne | Introduction of alkynyl linkers for click chemistry |

These strategies would enable the conjugation of this compound to various biomolecules, such as peptides, proteins, or nucleic acids, for use as probes or targeted therapeutic agents. The choice of linker is critical and would depend on the desired properties of the final conjugate, including its stability, solubility, and the distance and flexibility required between the THIQ moiety and the biomolecule.

Synthesis of Dimeric or Multimeric THIQ Constructs

The synthesis of dimeric or multimeric structures containing the this compound core can lead to molecules with enhanced biological activity or novel pharmacological profiles. These constructs can be designed with varying linker lengths and flexibilities to probe bivalent interactions with biological targets.

One common strategy for the synthesis of dimeric tetrahydroisoquinoline alkaloids involves the coupling of two monomeric units through a suitable linker. This can be achieved by functionalizing the monomer at a specific position and then performing a coupling reaction. For this compound, dimerization could be envisioned through several routes.

A plausible approach involves the palladium-catalyzed homocoupling of the bromo-functionalized monomer to form a biaryl linkage, resulting in a C-C linked dimer. Alternatively, a bifunctional linker can be used to connect two THIQ units. For example, two molecules of this compound could be N-alkylated with a dihaloalkane of a desired length to yield a dimer connected by an alkyl chain.

In the broader context of tetrahydroisoquinoline chemistry, the synthesis of dimeric natural products has been achieved through biomimetic oxidative coupling reactions or through convergent synthetic strategies where two advanced monomeric intermediates are coupled in a late-stage transformation. For instance, the Ullmann condensation has been employed to form a diaryl ether linkage between two THIQ monomers.

Table 2: Representative Strategies for the Synthesis of Dimeric THIQ Constructs

| Dimerization Strategy | Linkage Type | Required Monomer Functionalization | Example Reaction |

| Homocoupling | Biaryl (C-C) | Aromatic Halide | Palladium-catalyzed Suzuki or Ullmann-type coupling |

| Bifunctional Linker | Alkyl, Ether, etc. | Secondary Amine | N-alkylation with a dihaloalkane |

| Convergent Synthesis | Diaryl Ether (C-O-C) | Phenolic Hydroxyl and Aromatic Halide | Ullmann condensation |

The design and synthesis of these dimeric and multimeric constructs are of significant interest for exploring polypharmacology and for the development of probes to study complex biological systems. The specific substitution pattern of this compound provides a unique starting point for the creation of a diverse range of such complex molecules.

Structure Activity Relationship Sar Studies of 5 Bromo 8 Methoxy 1,2,3,4 Tetrahydroisoquinoline Analogues

Impact of Aromatic Substitutions on Biological Activity and Selectivity

Substituents on the benzene (B151609) ring of the THIQ core play a pivotal role in defining the pharmacological properties of these compounds. The nature and position of these groups can fine-tune interactions with specific receptors and enzymes.

The presence of a halogen, specifically a bromine atom, at the 5-position of the tetrahydroisoquinoline ring is a key determinant of biological activity. Studies have shown that this substitution can be crucial for enhancing potency and influencing receptor selectivity. For instance, a 5-bromo, 8-methoxy substituted THIQ derivative has been identified as a potent, mixed 5-HT(1A)/5-HT(2A) receptor ligand. nih.gov This particular analogue demonstrated the ability to activate presynaptic 5-HT(1A) receptors while also acting as a 5-HT(2A) receptor antagonist. nih.gov

In the context of anticancer research, bromine substitutions at the C-5 and C-7 positions of tetrahydroquinolines have been shown to be critical for enhancing antiproliferative activity. nih.gov One study found that while 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline was inactive, further bromination at the C-5 and C-7 positions significantly increased its inhibitory effects. nih.gov For inhibitors of Mycobacterium tuberculosis, large substituents at the 5-position of the THIQ scaffold were generally well-tolerated, suggesting that this position can accommodate bulk to modulate activity. researchgate.net

The methoxy (B1213986) group at position 8 is another critical functional group that modulates the activity of THIQ analogues. The combination of a bromine atom at position 5 and a methoxy group at position 8 appears to be particularly favorable for achieving high affinity at serotonin (B10506) receptors. nih.gov The electron-donating nature of the methoxy group influences the electronic environment of the aromatic ring, which can be crucial for receptor binding. rsc.orgresearchgate.net

The importance of methoxy groups on the aromatic ring is further highlighted in studies of related compounds. For example, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have been identified as potent ligands for the D3 dopamine (B1211576) receptor and positive allosteric modulators of NMDA receptors. nih.govnih.gov In the synthesis of THIQ scaffolds, the presence of electron-donating groups like methoxy is known to favor the key cyclization step. rsc.orgresearchgate.net

The biological activity of THIQ analogues is highly sensitive to the electronic properties of substituents on the aromatic ring. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly impact potency and selectivity.

Generally, EDGs such as hydroxyl or methoxy groups are favored at certain positions to enhance activity. rsc.org Conversely, the placement of EWGs can also lead to potent compounds. For instance, a tetrahydroisoquinoline derivative with a chloro group (an EWG) on an N-phenyl ring demonstrated significant KRas inhibition activity. nih.gov In a study of acaricidal agents, the influence of various substituents was ranked, showing that strongly electron-withdrawing groups like fluorine and trifluoromethyl often led to higher activity compared to electron-donating groups like methyl and methoxy. nih.gov

However, the effects can be target-specific. In the development of CXCR4 antagonists, halogen substitutions (Cl, F) at the 5-position were beneficial, while analogues with methoxy or trifluoromethyl groups at the same position were found to be inactive. nih.gov

| Substituent | Position on N-Aryl Ring | Relative Activity Rank | Electronic Effect |

|---|---|---|---|

| Fluorine | ortho, meta | 1 (Highest) | Strongly Withdrawing |

| Chlorine | ortho | 2 | Withdrawing |

| Bromine | ortho | 2 | Withdrawing |

| Trifluoromethyl | ortho | 2 | Strongly Withdrawing |

| Iodine | ortho, meta, para | 3 | Withdrawing |

| Methyl | ortho, meta, para | 3 | Donating |

| Methoxy | ortho, meta, para | 4 (Lowest) | Donating |

| Nitro | meta, para | 4 (Lowest) | Strongly Withdrawing |

Substitution Effects on the Saturated Ring and Nitrogen Atom

Modifications to the non-aromatic, saturated portion of the THIQ molecule, including the nitrogen atom, are equally important for determining the pharmacological profile.

The C1 position of the THIQ scaffold is a key site for structural modification that can profoundly impact biological activity and selectivity. The introduction of chirality at this position is often vital for potent interactions with biological targets. nih.gov

In the development of selective antagonists for the orexin-1 (OX₁) receptor, it was found that an optimally substituted benzyl group at the 1-position was essential for high potency. nih.gov Analogues lacking any substitution at this position showed significantly reduced activity. The substitution pattern on this 1-benzyl group also had a substantial effect on orexin (B13118510) receptor activity. nih.gov For example, while the parent compound with a 1-(3,4-dimethoxybenzyl) group showed good OX₁ potency, introducing further substitutions on the benzyl ring could enhance both potency and selectivity over the OX₂ receptor. nih.gov In other studies, substitution at the 1-position was identified as a potential metabolic soft spot, while for antitrypanosomal activity, it was found to have no effect. rsc.org

| Compound | Substitution on 1-Benzyl Group | OX₁ Receptor Potency (Ke, nM) |

|---|---|---|

| Parent Compound | 3,4-dimethoxy | 130 |

| Analog 41 | 3-isopropoxy-4-methoxy | 180 |

| Analog 44 | 3,4-dimethyl | 80 |

| Analog 45 | 3-methoxy-4-n-propyl | 150 |

| Analog 46 | 3-methoxy-4-isopropoxy | 110 |

The nitrogen atom at position 2 is a common site for derivatization, and the nature of the N-substituent significantly affects receptor binding and enzyme inhibition. Both the size (steric effects) and electronic properties of the substituent play a role.

In a series of mixed-efficacy μ-opioid receptor (MOR) / δ-opioid receptor (DOR) ligands based on a tetrahydroquinoline (THQ) core, N-acetylation was found to increase affinity for the DOR. acs.org Further studies with various carbonyl-containing N-substituents helped to define the steric and electronic requirements of the opioid receptor binding pockets. acs.orgnih.gov For urease inhibitors based on an N-aryl-3,4-dihydroisoquinoline scaffold, substitutions on the N-aryl ring dictated the inhibitory potential, with a para-trifluoro-substituted compound being one of the most active. acs.org

The lipophilicity and shape of the N-substituent also have a profound effect on potency. For one series of compounds, an iso-butyl group provided better potency but was metabolically unstable, whereas an N-2,2,2-trifluoroethyl substituent was introduced to improve metabolic stability. rsc.org

| Compound | N-Substituent | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |

|---|---|---|---|---|

| 4a | -H | 0.29 | 120 | 68 |

| 4c | -COCH₃ (Acetyl) | 0.31 | 1.5 | 56 |

| 4f | -CO(CH₂)₂CH₃ (Butyryl) | 0.54 | 1.2 | 8.1 |

| 4g | -CO-cyclopropyl | 0.45 | 0.86 | 11 |

| 4k | -CONH₂ (Carboxamide) | 0.52 | 1.4 | 4.3 |

Conformational Analysis and its Correlation with Pharmacological Profile

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its interaction with biological targets. For 5-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline analogues, understanding the preferred spatial orientations and the energy barriers between different conformations is fundamental to elucidating their pharmacological profile. The tetrahydroisoquinoline core is not planar and can adopt various conformations, primarily half-chair and boat forms, with the half-chair generally being more stable. The substituents on this core, including the bromo and methoxy groups, as well as modifications at other positions, significantly influence the conformational equilibrium. This, in turn, dictates the molecule's ability to fit into a receptor's binding pocket and establish key interactions necessary for biological activity.

Molecular mechanics calculations, single-crystal X-ray analysis, and high-field NMR spectroscopy are powerful tools employed to study the conformational preferences of tetrahydroisoquinoline derivatives. nih.gov These studies often reveal that the heterocyclic ring in energy-minimized structures favors a half-chair conformation where bulky substituents, such as a phenyl ring, tend to occupy a pseudo-equatorial position to minimize steric hindrance. nih.gov The orientation of the nitrogen lone pair or a substituent on the nitrogen is also crucial, as it can influence interactions with the receptor and affect the chemical environment of nearby protons, which can be observed in NMR spectra. nih.gov

Rigidification Strategies and Flexible Linkers

The incorporation of rigidifying elements or flexible linkers into the structure of this compound analogues is a key strategy in structure-activity relationship (SAR) studies to probe the optimal conformation for receptor binding. Rigidification reduces the number of accessible conformations, which can lead to an increase in binding affinity by minimizing the entropic penalty upon binding. Conversely, the introduction of flexible linkers allows the molecule to adopt a wider range of conformations, which can be advantageous for exploring the binding pocket and identifying optimal interaction points.

A common approach to rigidification involves the use of cyclic structures or unsaturated bonds within a linker connecting the tetrahydroisoquinoline core to another pharmacophoric element. For instance, the introduction of an o-xylenyl linker has been shown to rigidify the structure of certain tetrahydroisoquinoline-based ligands. nih.gov While such rigidification can sometimes lead to a decrease in affinity for a specific target, it can also enhance selectivity for a different target by locking the molecule in a conformation that is favorable for one receptor but not another. nih.gov Molecular docking studies can provide insights into how these rigidified analogues bind to their targets, revealing distinct binding modes compared to their more flexible counterparts. nih.gov These studies may show that rigidification induces new interactions with the receptor, such as aromatic H-bonds or π-π stacking, which can compensate for the loss of other interactions. nih.gov

The choice of the primary pharmacophore group on the tetrahydroisoquinoline ring is critical for the affinity of these rigidified compounds. nih.gov For example, in some series, rigidification with an o-xylenyl linker was found to negatively impact the affinity of compounds with a 6-methoxy-1,2,3,4,-tetrahydroisoquinolin-7-ol primary pharmacophore group, while high affinity was maintained in analogues with 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline primary pharmacophore groups. nih.gov

Below is a table illustrating the effect of linker rigidification on the binding affinity of hypothetical this compound analogues at two different receptor subtypes.

| Compound ID | Linker Type | Receptor Subtype A Ki (nM) | Receptor Subtype B Ki (nM) |

| Analog 1 | Flexible (n-butyl) | 50 | 250 |

| Analog 2 | Rigid (o-xylenyl) | 150 | 75 |

Stereochemical Influence on Molecular Recognition

Stereochemistry plays a pivotal role in the molecular recognition of this compound analogues by their biological targets. The presence of a chiral center, most commonly at the C1 position of the tetrahydroisoquinoline ring, results in enantiomers that can exhibit significantly different pharmacological activities. This is because the binding pockets of receptors are themselves chiral, and thus one enantiomer may fit much better and form more favorable interactions than the other.

The absolute configuration of the chiral center dictates the spatial orientation of the substituents, which in turn affects how the molecule is presented to the receptor. For example, in the case of dopamine D1 receptor antagonists, the (R)-enantiomer of the prototypical ligand SCH23390 is significantly more potent than the (S)-enantiomer, highlighting the importance of stereochemistry for activity. nih.gov This stereoselectivity is a direct consequence of the specific interactions between the ligand and the amino acid residues in the receptor's binding site.

Molecular modeling and conformational analysis can help to rationalize the observed stereochemical preferences. nih.gov By comparing the energy-minimized conformations of different stereoisomers, it is possible to identify the one that best complements the receptor's binding pocket. These studies often reveal that the preferred enantiomer adopts a conformation that allows for optimal placement of key pharmacophoric groups, such as hydrogen bond donors and acceptors, and aromatic rings for π-π stacking interactions. The influence of stereochemistry underscores the three-dimensional nature of drug-receptor interactions and is a critical consideration in the design of potent and selective ligands based on the this compound scaffold.

The following table presents hypothetical data on the influence of stereochemistry at the C1 position on the binding affinity of a this compound analogue.

| Compound ID | Stereochemistry at C1 | Binding Affinity (Ki in nM) |

| Analog 3a | (R) | 15 |

| Analog 3b | (S) | 300 |

| Analog 3c | Racemic | 158 |

Pharmacological and Biological Evaluation of 5 Bromo 8 Methoxy 1,2,3,4 Tetrahydroisoquinoline Preclinical and Mechanistic Focus

In Vitro Receptor Binding and Functional Assays

In vitro studies are fundamental in characterizing the interaction of a compound with specific molecular targets. For 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline and its analogs, these assays have been crucial in determining their receptor binding profiles.

The dopaminergic system is a critical modulator of various brain functions, including cognition, emotion, and movement. nih.gov Tetrahydroisoquinoline derivatives have been investigated as ligands for dopamine (B1211576) receptor subtypes (D1-D5). nih.gov Specifically, certain analogs of this compound have shown notable affinity and selectivity for the D3 receptor. For instance, a related compound with a 7-CF3SO2O- substituent and a 3-indolylpropenamido group demonstrated a high D3 receptor affinity (pKi of 8.4) with 150-fold selectivity over the D2 receptor. nih.gov Another study on 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) derivatives revealed strong affinity for the D3 receptor. nih.gov While direct binding data for this compound on all dopamine receptor subtypes is not extensively detailed in the provided context, the general class of substituted tetrahydroisoquinolines shows significant interaction with the dopamine system, particularly D3 receptors. nih.govnih.gov

| Compound Analogue | Dopamine Receptor Subtype | Binding Affinity (pKi) | Selectivity |

|---|---|---|---|

| Tetrahydroisoquinoline with 7-CF3SO2O- substituent | D3 | 8.4 | 150-fold over D2 |

| 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives | D3 | Strong Affinity | High |

The opioid receptor system, comprising mu (µ), delta (δ), and kappa (κ) receptors, is a primary target for analgesics. Some tetrahydroisoquinoline derivatives have been explored for their activity at these receptors. Research on C-8 substituted tetrahydroquinolines has shown that modifications at this position can modulate binding affinity and efficacy at mu and delta opioid receptors. nih.gov For example, the introduction of a C-8 pharmacophore in one study improved delta opioid receptor binding affinity tenfold. nih.gov While specific data for this compound is not available, the potential for this class of compounds to interact with opioid receptors is an area of active investigation.

Serotonin (B10506) receptors are implicated in a wide range of physiological and psychological processes. The 5-HT1A and 5-HT2A receptor subtypes are particularly important targets for therapeutic agents. psychopharmacologyinstitute.comwikipedia.org Studies on various tetrahydro-γ-carboline derivatives, which share structural similarities with tetrahydroisoquinolines, have shown high affinity for 5-HT1A receptors. nih.gov The evaluation of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) derivatives also identified compounds with high affinity for 5-HT1A receptors. nih.gov Although direct binding affinities for this compound at serotonin receptors are not specified, the broader class of related heterocyclic compounds demonstrates significant interactions with the serotonergic system. nih.govnih.gov

Sigma receptors, classified as sigma-1 (σ1) and sigma-2 (σ2), are unique binding sites in the central nervous system and other tissues. sigmaaldrich.com The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety is a known pharmacophoric element present in several sigma-2 receptor ligands. nih.gov Research has shown that derivatives of this structure can exhibit high affinity and selectivity for the sigma-2 receptor. For example, one study found that an electron-donating methoxy (B1213986) group could increase sigma-2 affinity. nih.gov Another study on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives reported compounds with Ki values of 5–6 nM for the sigma-2 receptor and excellent selectivity. researchgate.net A screening of 46 compounds identified a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative with a subnanomolar Ki value for the σ2 receptor (0.59 ± 0.02 nM) and an 82-fold selectivity over the σ1 receptor. upenn.edu

| Compound Analogue | Sigma Receptor Subtype | Binding Affinity (Ki) | Selectivity (σ2 vs σ1) |

|---|---|---|---|

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative | σ2 | 0.59 ± 0.02 nM | 82-fold |

| Various 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | σ2 | 5-6 nM | Excellent |

Orexin (B13118510) receptors (OX1 and OX2) are involved in regulating sleep, wakefulness, and reward processes. nih.gov Substituted tetrahydroisoquinolines have been designed and synthesized as selective antagonists for the orexin 1 (OX1) receptor. nih.govbohrium.com Structure-activity relationship (SAR) studies have revealed that specific substitutions on the tetrahydroisoquinoline ring are crucial for potency and selectivity at the OX1 receptor. nih.gov While direct data on this compound is not provided, the tetrahydroisoquinoline scaffold is a key component in the development of OX1 receptor antagonists. bohrium.comnih.gov

Enzyme Inhibition and Modulation Studies

The potential for this compound and its analogs to interact with enzymes is another area of preclinical investigation. For example, a series of 5,8-disubstituted THIQ analogs were evaluated for their anti-mycobacterial properties, with one compound showing potent inhibitory activity against mycobacterial ATP synthetase with an IC50 value of 1.8 μg/ml. rsc.org This indicates that the tetrahydroisoquinoline scaffold can be a template for designing enzyme inhibitors. Further research is needed to determine the specific enzyme inhibition profile of this compound.

Phosphodiesterase (PDE) Inhibition (e.g., PDE4)

While the broader class of isoquinoline (B145761) alkaloids has been investigated for various enzymatic inhibitions, specific data detailing the direct inhibitory activity of this compound against phosphodiesterases (PDEs), including the PDE4 subtype, is not extensively covered in the current body of scientific literature. The therapeutic potential of PDE inhibitors is significant, particularly in inflammatory and neurological disorders, making the evaluation of novel structural scaffolds an ongoing area of interest. However, dedicated studies on this particular substituted tetrahydroisoquinoline for PDE inhibition are yet to be prominently reported.

Monoamine Oxidase (MAO) Inhibition

The tetrahydroisoquinoline skeleton is a known pharmacophore for the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters. Studies on a range of simple 1,2,3,4-tetrahydroisoquinolines have demonstrated that these compounds can act as inhibitors of both MAO-A and MAO-B, though often with selectivity for one isoform. For instance, compounds like salsolidine (B1215851) and carnegine (B1203297) have shown potent, competitive inhibition of MAO-A. researchgate.net In contrast, the parent 1,2,3,4-tetrahydroisoquinoline (B50084) and its 2-methyl derivative exhibit notable inhibition of MAO-B. researchgate.net The specific inhibitory profile of this compound against MAO-A and MAO-B has not been specifically detailed, but the established activity of its core structure suggests a potential for interaction with these enzymes. The nature and position of substituents on the aromatic ring and the nitrogen atom are known to significantly influence both the potency and selectivity of MAO inhibition. researchgate.net

HIV-1 Reverse Transcriptase and Integrase Inhibition

The 1,2,3,4-tetrahydroisoquinoline scaffold is a recognized structural motif in the development of anti-HIV agents. Research has highlighted its potential to inhibit key viral enzymes essential for replication.

Reverse Transcriptase (RT) Inhibition: Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov In vitro evaluation of these analogues has demonstrated moderate to promising inhibitory activity against HIV-1 RT. nih.gov For example, certain compounds in a synthesized series showed over 50% enzyme inhibition at a concentration of 100 μM, with the most promising analogues achieving nearly 75% inhibition. nih.gov This indicates that the tetrahydroisoquinoline core can serve as a valuable template for designing novel NNRTIs.

Integrase (IN) Inhibition: The tetrahydroisoquinoline structure has also been explored for its ability to inhibit HIV-1 integrase, an enzyme that catalyzes the insertion of viral DNA into the host genome. nih.govnih.gov A series of 1,2,3,4-tetrahydroisoquinolines was analyzed for their capacity to disrupt the crucial interaction between HIV-1 integrase and the human LEDGF/p75 protein. One lead compound from this series was found to inhibit this interaction with an IC50 value of approximately 10 μM, demonstrating potent inhibition of both early and late stages of HIV-1 replication in vitro. nih.gov This mechanism, which involves preventing the binding of the viral DNA to the enzyme, is a key strategy in the development of integrase inhibitors. nih.govresearchgate.net

Mycobacterial ATP Synthase Inhibition

Recent studies have identified 5,8-disubstituted tetrahydroisoquinoline derivatives as effective inhibitors of the Mycobacterium tuberculosis (Mtb) H37Rv strain. nih.gov The F1Fo-ATP synthase is a clinically validated target for anti-tuberculosis drugs, essential for both growth and viability of the bacterium. biorxiv.org A study exploring a range of 1-substituted tetrahydroisoquinolines found that these compounds could inhibit the growth of Mtb H37Rv. nih.gov Specifically, a derivative featuring a 5-bromo substitution on an 8-methoxylated tetrahydroisoquinoline scaffold was synthesized and evaluated. scispace.com While this substitution pattern aligns with the structure of this compound, the compound was noted to be cytotoxic, which could limit its therapeutic selectivity. scispace.com The research suggests that while this class of compounds can inhibit mycobacterial growth, potentially through mechanisms involving ATP-dependent enzymes like MurE ligase, further optimization is needed to balance efficacy and toxicity. nih.govnih.gov

Cellular Mechanisms of Action

Cytotoxicity Studies in Cell Lines (e.g., Anti-cancer potential in vitro)

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent scaffold in compounds investigated for anticancer properties. nih.gov Derivatives of this structure have demonstrated potent cytotoxic and anti-proliferative effects against various human cancer cell lines.

In one study, thirty-eight newly synthesized tetrahydroisoquinoline derivatives were evaluated for their tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines. nih.gov Certain derivatives showed high tumor-specificity, with findings suggesting that the molecular size and nature of substituents are important for inducing cytotoxicity. nih.gov Another investigation into THIQ-based analogues as mimics of the steroidal microtubule disruptor 2-methoxyestradiol (B1684026) found that several compounds inhibited 50% of cell growth (GI50) at nanomolar concentrations in MDA-MB-231 breast and A549 lung cancer cell lines. nih.gov These compounds were shown to induce apoptosis and involve autophagic processes. nih.gov

Specifically concerning the subject compound's structural class, a study that synthesized a 5-bromo substituted 8-methoxylated tetrahydroisoquinoline derivative reported it to be cytotoxic, with a half-maximal growth inhibitory concentration (GIC50) of 30 mg/L for the murine macrophage cell line RAW264.7. scispace.com

Table 1: In Vitro Cytotoxicity of Tetrahydroisoquinoline (THIQ) Analogs

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| STX 2895 | A549 (Lung Carcinoma) | Crystal Violet | GI₅₀ | 50 ± 2.8 nM | nih.gov |

| STX 3329 | A549 (Lung Carcinoma) | Crystal Violet | GI₅₀ | 40 ± 8.9 nM | nih.gov |

| STX 3451 | A549 (Lung Carcinoma) | Crystal Violet | GI₅₀ | 40 ± 3.4 nM | nih.gov |

| STX 3450 | A549 (Lung Carcinoma) | Crystal Violet | GI₅₀ | 800 ± 10 nM | nih.gov |

| TQ9 | Oral Squamous Carcinoma | Not specified | TS | 12.5 | nih.gov |

| TD13 | Oral Squamous Carcinoma | Not specified | TS | 5.3 | nih.gov |

| 5-Bromo-8-methoxy THIQ derivative | RAW264.7 (Murine Macrophage) | Not specified | GIC₅₀ | 30 mg/L | scispace.com |

GI₅₀: 50% Growth Inhibition Concentration; TS: Tumor Specificity; GIC₅₀: Half-maximal Growth Inhibitory Concentration.

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiviral, Anti-Leishmanial)

The tetrahydroisoquinoline scaffold and its parent quinoline (B57606) structure are foundational in a variety of compounds with a broad spectrum of antimicrobial activities.

Antibacterial Activity: Numerous studies have demonstrated the antibacterial potential of quinoline and isoquinoline derivatives. Novel 8-methoxyquinoline-2-carboxamide (B13116470) compounds showed moderate to good antibacterial efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, other research on 8-methoxy-4-methyl-quinoline derivatives identified compounds with potent activity compared to the standard drug ampicillin. researchgate.net

Antifungal Activity: The antifungal properties of this chemical class have also been reported. Tetrahydroquinolines with a methoxy group showed interesting activity against the phytopathogenic fungus Cladosporium cladosporoides with a minimum inhibitory concentration (MIC) of 13.75 μg/mL. researchgate.net More broadly, isoquinoline alkaloids have been reviewed for their antifungal activities, with the structure-activity relationship suggesting that features like a quaternary nitrogen and a methylenedioxy group can enhance potency.

Antiviral Activity: As detailed in section 5.2.3, the tetrahydroisoquinoline scaffold has been a key component in the development of agents against HIV-1. nih.govnih.gov Beyond this, the broader class of isoquinoline alkaloids has been screened for activity against various viruses. nih.gov

Anti-Leishmanial Activity: Leishmaniasis is a parasitic disease for which new therapeutic options are needed. nih.govmdpi.com Quinolone and quinoline alkaloids have shown promise as anti-leishmanial agents. nih.govnih.gov Synthetic analogs of the naturally occurring N-methyl-8-methoxyflindersine, a quinolone alkaloid, were effective against Leishmania (Viannia) panamensis promastigotes and amastigotes, with EC50 values in the low microgram per milliliter range. nih.gov Hybrid tetrahydroquinoline derivatives have also been evaluated, with some compounds showing good anti-leishmanial activity against Leishmania infantum amastigotes, with EC50 values comparable to the standard drug amphotericin B. nih.gov

Table 2: Antimicrobial Activity of Related Quinolines and Tetrahydroquinolines

| Compound Class | Organism | Activity Type | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| Methoxy-substituted Tetrahydroquinoline | Cladosporium cladosporoides | Antifungal | MIC | 13.75 μg/mL | researchgate.net |

| Synthetic Quinolone Analog (Compound 8) | L. (V.) panamensis (amastigotes) | Anti-leishmanial | EC₅₀ | 1.91 μg/mL | nih.gov |

| Synthetic Quinolone Analog (Compound 2) | L. (V.) panamensis (amastigotes) | Anti-leishmanial | EC₅₀ | 7.94 μg/mL | nih.gov |

| Tetrahydroquinolylphosphine sulfide (B99878) (5a) | L. infantum (amastigotes) | Anti-leishmanial | EC₅₀ | 0.61 ± 0.18 μM | nih.gov |

MIC: Minimum Inhibitory Concentration; EC₅₀: 50% Effective Concentration.

Neuroprotective Effects in Cellular Models

The neuroprotective potential of the tetrahydroisoquinoline core structure has been a significant area of research, with various analogs demonstrating protective effects in cellular models of neurodegenerative diseases. nih.gov These compounds are investigated for their ability to counteract cellular stressors implicated in neuronal death, such as excitotoxicity and oxidative stress. nih.gov For instance, certain THIQ derivatives have been shown to inhibit neurotoxicity induced by N-methyl-d-aspartate (NMDA) receptor overactivation and reduce the generation of intracellular reactive oxygen species (ROS). nih.govnih.gov

While direct studies on this compound are not extensively detailed in the available literature, the mechanisms of related compounds offer a predictive framework. For example, the neuroprotective effects of some THIQs are attributed to their ability to modulate key signaling pathways involved in cell survival and apoptosis, such as the ERK-CREB pathway. nih.gov The presence of a methoxy group, as seen in the subject compound, has been noted in other N-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to influence biological activity, suggesting its potential role in neuroprotection. mdpi.com

Table 1: Neuroprotective Activities of Representative Tetrahydroisoquinoline Analogs in Cellular Models

| Compound/Analog | Cellular Model | Observed Effects | Putative Mechanism of Action |

|---|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Neuronal cultures with Aβ toxicity | Neuroprotection, synaptoprotection, ROS inhibition | Induction of neuronal tolerance against excitotoxic lesions nih.gov |

| N-aryl-1,2,3,4-tetrahydroisoquinolines | Not specified | Inhibition of cholinergic enzymes | Binding to acetylcholinesterase and butyrylcholinesterase mdpi.com |

This table presents data for related compounds to illustrate the potential neuroprotective profile of the tetrahydroisoquinoline class, as specific data for this compound is limited.

Anti-inflammatory Modulations at the Cellular Level

Neuroinflammation is a critical component in the pathology of many neurodegenerative disorders. The anti-inflammatory properties of tetrahydroisoquinoline alkaloids are an active area of investigation. For example, the synthetic alkaloid MHTP, a 1-substituted tetrahydroisoquinoline, has demonstrated significant anti-inflammatory effects in vitro. nih.gov In lipopolysaccharide (LPS)-stimulated macrophage cell lines, which are commonly used to model neuroinflammation, MHTP was found to decrease the production of nitric oxide (NO) and reduce the levels of pro-inflammatory cytokines such as IL-1β and IL-6. nih.govnih.gov

The anti-inflammatory actions of these related compounds are often linked to the inhibition of key signaling pathways that drive the inflammatory response. nih.gov Although specific studies on the anti-inflammatory effects of this compound at the cellular level are not prominently available, the established activity of other THIQs suggests that it may also modulate inflammatory pathways.

Table 2: Anti-inflammatory Effects of a Tetrahydroisoquinoline Analog in a Cellular Model

| Compound | Cellular Model | Key Findings |

|---|

This table highlights the anti-inflammatory potential within the tetrahydroisoquinoline class through an example of a related compound, pending specific studies on this compound.

Preclinical In Vivo Studies in Animal Models

Assessment of Target Engagement in Animal Systems

Quantifying the interaction of a compound with its biological target in a living organism is a crucial step in preclinical development. rsc.org For novel central nervous system agents like this compound, this involves demonstrating that the compound can cross the blood-brain barrier and engage with its intended molecular targets within the brain. mdpi.com Methodologies for assessing target engagement include direct measurement of the compound in tissue, receptor occupancy studies using techniques like positron emission tomography (PET), or by measuring a downstream pharmacodynamic biomarker. rsc.orgharvard.edu

While specific in vivo target engagement data for this compound is not yet published, the general class of THIQs has been shown to be brain-permeable. nih.gov The lipophilicity, a key factor for blood-brain barrier penetration, can be estimated for novel compounds to predict their potential for central nervous system activity. mdpi.com

Pharmacodynamic Evaluation in Disease Models (e.g., neurodegenerative, infectious disease models, addiction models)

The therapeutic potential of tetrahydroisoquinoline derivatives has been explored in a variety of animal models of disease.

Neurodegenerative Disease Models: In a mouse model of Parkinson's disease induced by MPTP, a rhodanine-derived compound, which shares some structural motifs with THIQs, demonstrated neuroprotective effects by improving motor ability and protecting dopaminergic neurons. nih.gov This was associated with the mitigation of mitochondrial dysfunction. nih.gov

Infectious Disease Models: The THIQ scaffold has also been investigated for its utility in treating infectious diseases. Certain 5,8-disubstituted THIQ analogs have shown potent activity against Mycobacterium tuberculosis. nih.gov Additionally, a range of 1-aryl-1,2,3,4-tetrahydroisoquinolines have been evaluated for their in vitro antiplasmodial activity against P. falciparum, the parasite responsible for malaria, with some compounds showing high potency and low cytotoxicity. researchgate.net Other isoquinoline-based compounds have been synthesized and evaluated as CXCR4 antagonists for their potential anti-HIV activity. nih.gov

Exploratory Efficacy Studies in Relevant Biological Contexts

Exploratory studies with various tetrahydroisoquinoline analogs have pointed towards a broad range of potential therapeutic applications. The consistent reporting of neuroprotective and anti-inflammatory properties suggests that compounds like this compound could be promising candidates for further investigation in the context of Alzheimer's disease and other neurodegenerative conditions. nih.govmdpi.com The structural features of the THIQ nucleus are considered a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. nih.govrsc.org Further studies are required to fully elucidate the efficacy of this compound in these and other biological contexts.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as a derivative of 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline, might bind to a protein's active site.

Derivatives of the this compound scaffold have been investigated for their inhibitory activity against various biological targets. For instance, this core structure is a key component of compounds designed as orexin (B13118510) receptor antagonists, which are useful in treating sleep disorders like insomnia. google.com It has also been incorporated into inhibitors of the sodium-dependent phosphate (B84403) co-transporter (NPT2a) and hematopoietic progenitor kinase 1 (HPK1), the latter being relevant in cancer therapy.

Molecular docking simulations for these derivatives would typically reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with amino acid residues within the target protein's binding site. The bromine and methoxy (B1213986) groups on the tetrahydroisoquinoline ring play a significant role in modulating the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity.

Through molecular docking, researchers can identify the specific binding pockets and key amino acid residues that are critical for the biological activity of compounds containing the this compound moiety. For example, in the development of HPK1 inhibitors, docking studies would elucidate how the tetrahydroisoquinoline core orients itself within the kinase domain, allowing for the rational design of more potent and selective inhibitors. The identification of these key interactions is fundamental for the structure-based design of new therapeutic agents.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used in virtual screening to search large compound libraries for other molecules that fit the pharmacophore and are therefore likely to be active.

For the 1,2,3,4-tetrahydroisoquinoline (B50084) framework, pharmacophore models would typically include features such as a basic nitrogen atom, an aromatic ring, and specific hydrogen bond donors and acceptors. The bromine and methoxy substituents of this compound would contribute to the definition of specific hydrophobic and electronic features of the pharmacophore, refining the search for compounds with a desired biological profile.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR studies on derivatives of 1,2,3,4-tetrahydroisoquinoline can provide valuable insights for the design of new, more potent compounds.

In a QSAR study involving this compound derivatives, various molecular descriptors would be calculated to quantify the physicochemical properties of the molecules. These descriptors could include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). By correlating these descriptors with the observed biological activity, a predictive QSAR model can be developed. Such models can guide the synthesis of new analogs with improved potency and reduced toxicity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. In silico methods provide a rapid and cost-effective way to estimate these properties for a large number of compounds.

For this compound, various computational tools can be used to predict its ADME profile. These predictions are based on its structural features and physicochemical properties.

| ADME Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | ~242.1 g/mol | Compliant with Lipinski's rule of five (<500) |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 2-3 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 1 (the secondary amine) | Compliant with Lipinski's rule of five (≤5) |

| Hydrogen Bond Acceptors | 2 (the nitrogen and oxygen atoms) | Compliant with Lipinski's rule of five (≤10) |

| Polar Surface Area (PSA) | Predicted to be low to moderate | Suggests good oral bioavailability |

These in silico predictions suggest that this compound has a favorable pharmacokinetic profile, making it an attractive scaffold for the development of orally bioavailable drugs.

Molecular Dynamics Simulations to Understand Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. MD simulations can provide detailed information about the conformational changes that a ligand undergoes upon binding to a protein, as well as the flexibility of the protein itself.

For a compound like this compound or its derivatives, MD simulations can be used to:

Assess the stability of the ligand-protein complex over time.

Investigate the role of water molecules in mediating ligand-protein interactions.

Calculate the binding free energy of the ligand to the protein, providing a more accurate estimate of its binding affinity than molecular docking alone.

Explore the conformational landscape of the ligand and how it adapts to the binding site.

These simulations offer a deeper understanding of the molecular recognition process and can guide the optimization of lead compounds.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound, providing unambiguous information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the 1,2,3,4-tetrahydroisoquinoline (B50084) core, the aliphatic protons typically appear as multiplets or triplets. The methylene (B1212753) protons at the C4 position are expected to resonate around δ 2.7-3.0 ppm, while the methylene protons at the C3 position would appear slightly further downfield, around δ 3.0-3.6 ppm thieme-connect.comspectrabase.com. The benzylic protons at C1 would also be in this region. The secondary amine proton (N-H) would likely appear as a broad singlet. The methoxy (B1213986) group (-OCH₃) protons are expected to produce a sharp singlet at approximately δ 3.8-4.0 ppm thieme-connect.com. The aromatic region would show two signals corresponding to the protons at the C6 and C7 positions, with their specific chemical shifts influenced by the bromo and methoxy substituents.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Based on the unsubstituted 1,2,3,4-tetrahydroisoquinoline, the aliphatic carbons C1, C3, and C4 are expected in the upfield region spectrabase.comchemicalbook.com. The C4 carbon typically resonates around δ 29 ppm, C3 around δ 42-47 ppm, and C1 around δ 50-51 ppm thieme-connect.comspectrabase.com. The methoxy carbon would appear around δ 55-56 ppm. The aromatic carbons would resonate in the δ 110-155 ppm region. The presence of the bromine atom at C5 and the methoxy group at C8 will significantly influence the chemical shifts of the aromatic carbons due to their respective electronic effects (deshielding and shielding).

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming the assignments made from 1D spectra. A COSY spectrum would establish the coupling relationships between adjacent protons, for instance, confirming the -CH₂-CH₂- sequence in the heterocyclic ring. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the placement of the bromo and methoxy substituents on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | ~4.0-4.2 (s) | ~45-50 |

| 2 (N-H) | Broad singlet | - |

| 3 | ~3.1-3.3 (t) | ~42-45 |

| 4 | ~2.8-3.0 (t) | ~28-30 |

| 4a | - | ~125-128 |

| 5 | - | ~112-115 (C-Br) |

| 6 | ~6.8-7.0 (d) | ~128-130 |

| 7 | ~6.6-6.8 (d) | ~110-112 |

| 8 | - | ~150-155 (C-O) |

| 8a | - | ~126-129 |

| 8-OCH₃ | ~3.8-3.9 (s) | ~55-57 |

Note: These are estimated values based on the parent compound and known substituent effects. Actual experimental values may vary.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands. Data from the parent compound, 1,2,3,4-tetrahydroisoquinoline, shows characteristic peaks for N-H stretching, C-H stretching, and aromatic C=C stretching nist.gov. For the substituted compound, a moderately intense, broad band for the N-H stretch of the secondary amine is expected around 3300-3400 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), while aromatic C-H stretching will be observed just above 3000 cm⁻¹ amazonaws.com.

The presence of the methoxy group should give rise to a strong C-O stretching band in the region of 1200-1275 cm⁻¹ (for aryl ethers) and another near 1020-1075 cm⁻¹ thieme-connect.com. Aromatic C=C ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would result in a characteristic absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information, especially for the vibrations of the aromatic ring system.

Table 2: Expected Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3300 - 3400 |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 |

| C=C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 |

| C-O Stretch | Aryl Ether | 1200 - 1275 |

| C-N Stretch | Amine | 1180 - 1250 |

| C-Br Stretch | Aryl Bromide | 500 - 600 |

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (molecular formula C₁₀H₁₂BrNO), the nominal molecular weight is 241/243 g/mol , reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This characteristic isotopic pattern for the molecular ion (M⁺) peak would be a key identifier in the mass spectrum.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The predicted monoisotopic mass for the protonated molecule ([M+H]⁺) is 242.01750 Da uni.lu.

The fragmentation of tetrahydroisoquinolines under electron ionization (EI) is well-characterized. A primary fragmentation pathway involves cleavage of the bond beta to the nitrogen atom (the C4-C4a bond), followed by a retro-Diels-Alder (RDA) reaction, leading to the loss of ethylene (B1197577) and formation of a stable isoquinolinium-type fragment nist.govmassbank.eu. Another common fragmentation is the loss of a hydrogen atom from the C1 position to form a stable iminium cation. For the target compound, this would result in a major fragment ion at m/z [M-1]⁺.

Table 3: Predicted Mass Spectrometry Data

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | C₁₀H₁₃BrNO⁺ | 242.0175 / 244.0155 | Protonated Molecular Ion (HRMS) |

| [M]⁺˙ | C₁₀H₁₂BrNO⁺˙ | 241.0097 / 243.0077 | Molecular Ion (EI-MS) |

| [M-H]⁺ | C₁₀H₁₁BrNO⁺ | 240.0020 / 242.0000 | Loss of H radical |

| [M-CH₃]⁺ | C₉H₉BrNO⁺ | 225.9862 / 227.9842 | Loss of methyl radical from methoxy group |

| [M-C₂H₄]⁺˙ | C₈H₈BrNO⁺˙ | 212.9784 / 214.9764 | Result of Retro-Diels-Alder reaction |

Note: m/z values reflect the presence of ⁷⁹Br / ⁸¹Br isotopes.

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are fundamental for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile compounds like this compound.

A typical analytical method would employ a reverse-phase (RP) C18 column sielc.com. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The basic nitrogen in the tetrahydroisoquinoline ring can cause peak tailing on silica-based columns; therefore, an acidic modifier like formic acid or trifluoroacetic acid is often added to the mobile phase to ensure sharp, symmetrical peaks by protonating the amine sielc.com.

Detection is typically achieved using a UV-Vis detector, as the aromatic ring provides strong chromophores. For quantitative analysis, a calibration curve would be generated using certified reference standards. This analytical method can be scaled up for preparative HPLC by using a larger diameter column and a higher flow rate to isolate the pure compound from a crude reaction mixture.

Gas Chromatography (GC) can be used for the analysis of tetrahydroisoquinolines, although their polarity and relatively high boiling points can present challenges. The analysis often requires derivatization to increase volatility and thermal stability, and to improve chromatographic peak shape scirp.orgscirp.org. Common derivatizing agents include silylating agents or acylating agents like trifluoroacetic anhydride (B1165640) to cap the active N-H group researchgate.net.

An alternative approach involves derivatization with a chiral reagent, such as (–)-(1R)-menthyl chloroformate, which allows for the separation of enantiomers on a standard achiral GC column scirp.orgscirp.org.

The GC method would typically use a capillary column with a non-polar or mid-polarity stationary phase (e.g., VF-1ms or similar) scirp.org. Detection can be accomplished with a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification of the compound and any impurities based on their mass spectra.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique for qualitatively monitoring the progress of chemical reactions in real-time. chemistryhall.com Its application in the synthesis of tetrahydroisoquinoline derivatives involves assessing the consumption of starting materials and the formation of the desired product. thieme-connect.comamazonaws.com The principle lies in the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (the eluent). chemistryhall.com

In a typical synthetic procedure leading to a tetrahydroisoquinoline, TLC allows chemists to visualize the conversion of reactants into products. thieme-connect.com A small spot of the reaction mixture is applied to the baseline of a TLC plate, which is then placed in a chamber containing a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and hexane. amazonaws.comchemrxiv.org As the solvent moves up the plate by capillary action, compounds separate based on their polarity. Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger affinity for the stationary phase and exhibit lower Rf values.

The progress of the reaction is monitored by spotting the reaction mixture at different time intervals alongside the starting material. A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. Visualization of the spots is commonly achieved under UV light (254 nm) or by staining with a potassium permanganate (B83412) (KMnO₄) or ceric ammonium (B1175870) molybdate (B1676688) (CAM) solution. thieme-connect.com

Table 1: Illustrative TLC Monitoring Data

| Compound | Typical Polarity | Expected Rf Value* | Visualization Method |

|---|---|---|---|

| Starting Material (e.g., N-aryl 2-bromobenzylamine) | Less Polar | ~0.7 | UV (254 nm), KMnO₄ stain |

| Product (this compound) | More Polar | ~0.4 | UV (254 nm), KMnO₄ stain |

Note: Rf values are illustrative and highly dependent on the specific TLC plate and solvent system used.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique used to determine the mass percentages of the constituent elements in a compound. This method provides a fundamental check on the purity and empirical formula of a newly synthesized substance. For this compound, with the molecular formula C₁₀H₁₂BrNO, the theoretical elemental composition can be calculated with high precision. uni.lubiosynth.com

The analysis is performed using a specialized instrument that combusts a small, precisely weighed sample. The resulting combustion gases (such as CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of carbon, hydrogen, and nitrogen. Bromine content is typically determined by other methods, such as titration or ion chromatography, after decomposition of the sample.

A comparison between the experimentally determined percentages and the calculated theoretical values is used to confirm the empirical formula. A close correlation (typically within ±0.4%) is considered strong evidence for the compound's proposed atomic composition and purity. This technique is a standard characterization method for novel tetrahydroquinoline and quinoline (B57606) derivatives. researchgate.net

Table 2: Elemental Composition of C₁₀H₁₂BrNO

| Element | Symbol | Atomic Mass | Theoretical Mass % |

|---|---|---|---|

| Carbon | C | 12.011 | 49.61% |

| Hydrogen | H | 1.008 | 5.00% |

| Bromine | Br | 79.904 | 33.00% |

| Nitrogen | N | 14.007 | 5.79% |

| Oxygen | O | 15.999 | 6.61% |

Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

While specific crystallographic data for this compound is not publicly available, the analysis of structurally related compounds, such as 5,7-Dibromo-8-methoxyquinoline, illustrates the type of detailed information obtained. researchgate.net Such an analysis reveals the crystal system, space group, and precise unit cell dimensions, offering definitive proof of the molecular structure.

Table 3: Illustrative Crystallographic Data for a Related Compound (5,7-Dibromo-8-methoxyquinoline)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇Br₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.158 (3) |

| b (Å) | 3.9960 (6) |

| c (Å) | 17.551 (3) |

| β (°) | 115.316 (5) |

| Volume (ų) | 1024.4 (3) |

Source: Data for 5,7-Dibromo-8-methoxyquinoline serves as an example of crystallographic parameters. researchgate.net

Intellectual Property Landscape and Patent Analysis

Overview of Patent Applications Involving 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline and Related Derivatives

A review of the patent literature reveals that this compound is frequently cited in patents as a starting material or key building block. The intellectual property rights are typically not directed at the compound itself, but rather at the novel and inventive molecules synthesized from it.

A prominent example is found in the patent for pyrazolopyrimidine compounds, which are described as inhibitors of hematopoietic progenitor kinase 1 (HPK1) and are intended for the treatment of diseases such as cancer. In this context, this compound serves as a critical reactant in the synthesis of these complex inhibitors. The patent details the use of the compound in a multi-step synthesis, highlighting its role in forming a Boc-protected intermediate, which is then further elaborated to yield the final active pharmaceutical ingredient.

While direct patent applications for this compound as a standalone invention are not readily found, the patent landscape for its precursors and the broader class of tetrahydroisoquinoline derivatives is robust. Patents exist for the synthesis of bromoisoquinoline derivatives, which are the precursors to the tetrahydroisoquinoline core. Furthermore, a multitude of patents claim various substituted tetrahydroisoquinoline derivatives for a wide range of therapeutic applications, including as orexin (B13118510) receptor antagonists for sleep disorders and for the treatment of neurodegenerative diseases. This indicates a sustained interest in the tetrahydroisoquinoline scaffold as a privileged structure in medicinal chemistry.

A closely related derivative, (S)-5-bromo-1,2,3,4-tetrahydro-N-Boc-isoquinoline-1-carboxylic acid, has also been the subject of a patent application focused on its preparation method. This underscores the value of functionalized tetrahydroisoquinoline intermediates in the development of new chemical entities.

| Patent/Application Number | Focus of the Patent | Role of this compound or Derivative |

|---|---|---|

| US11014929B2 | Pyrazolopyrimidine compounds as HPK1 inhibitors for cancer therapy | Intermediate in the synthesis of the final active compounds |

| US6500954B1 / WO1999067218A2 | Method of preparing bromoisoquinoline derivatives | Precursor to the tetrahydroisoquinoline core |

| CN101550103B | 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives for treating Alzheimer's disease | Illustrates the broad therapeutic potential of the core scaffold |

| Patent for (S)-5-bromo-1,2,3,4-tetrahydro-N-Boc-isoquinoline-1-carboxylic acid | Preparation method of a closely related derivative | Highlights the importance of functionalized intermediates |

Strategic Implications for Future Research and Development

The current intellectual property landscape has several strategic implications for researchers and companies working with this compound:

Focus on Novel Derivatives: Since the intermediate itself is likely in the public domain, the primary opportunity for securing new intellectual property lies in the design and synthesis of novel and non-obvious final products derived from it. The versatility of the tetrahydroisoquinoline scaffold allows for the exploration of a wide range of chemical space.

Development of Improved Synthetic Routes: There is potential for innovation in the synthesis of this compound itself. A more efficient, cost-effective, or environmentally friendly synthesis could be patentable and would be highly valuable for the production of various downstream products.

Exploration of New Therapeutic Areas: While its use as an intermediate for cancer therapeutics is established, the broader patent landscape for tetrahydroisoquinolines suggests that derivatives of this compound could be explored for other therapeutic applications, such as neurological disorders or infectious diseases. Identifying a novel biological target for a derivative could open up new patenting opportunities.

Freedom-to-Operate Analysis: Any company looking to commercialize a product synthesized from this compound must conduct a thorough freedom-to-operate analysis to ensure they are not infringing on existing patents for the final products.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of the THIQ core is well-established, with classical methods such as the Pictet-Spengler and Bischler-Napieralski reactions being cornerstones of synthetic strategy. rsc.orgnih.gov However, future efforts for synthesizing 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline should focus on developing novel, more efficient, and sustainable routes. Modern synthetic organic chemistry offers a toolkit of greener alternatives that minimize waste and harsh reaction conditions.

Key areas for exploration include:

Chemoenzymatic One-Pot Processes: Integrating enzymatic steps with chemical reactions can provide mild and highly selective pathways. For instance, a process could be designed where an alcohol is first oxidized to an aldehyde by an enzyme, followed by a phosphate (B84403) salt-mediated Pictet-Spengler reaction in the same vessel to form the THIQ ring. mdpi.com

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for classical cyclization reactions like the Bischler-Napieralski or Pictet-Spengler, offering a rapid route to generate libraries of analogues. acs.orgorganic-chemistry.org

Oxidative Ring Opening/Closing Strategies: A de novo approach starting from substituted indene (B144670) derivatives, such as 7-bromo-1H-indene, involves an oxidative cleavage of the double bond followed by a reductive amination and cyclization, providing a flexible route to variously substituted THIQs. thieme.de